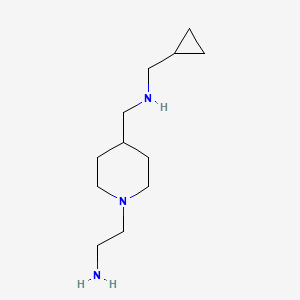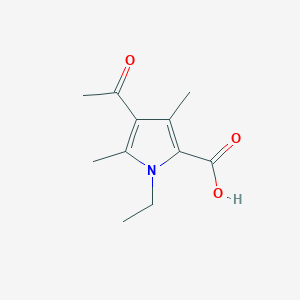
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Attachment of the Methylthio Group: This can be done through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the benzyloxycarbonyl group to a primary amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the benzyloxycarbonyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For studying the interactions of piperidine derivatives with biological targets.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As a precursor in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Such as piperidine-4-carboxylic acid.
Benzyloxycarbonyl Compounds: Such as benzyloxycarbonyl chloride.
Methylthio Compounds: Such as methylthioacetic acid.
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H21NO4S |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-7-9-17(10-8-13)16(20)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
PPBMAMIHJDLZDF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)





